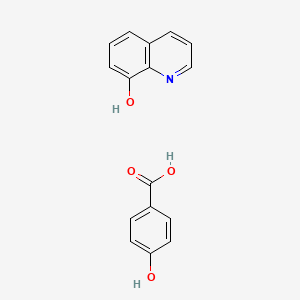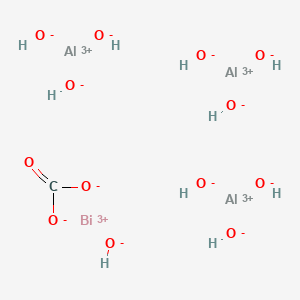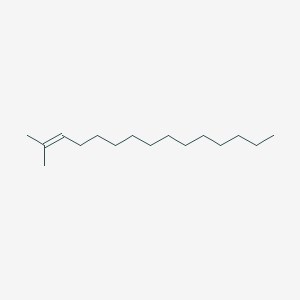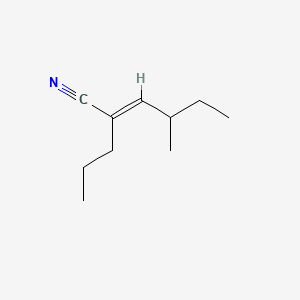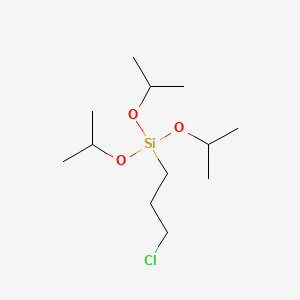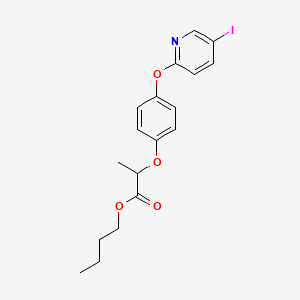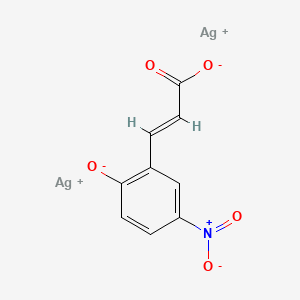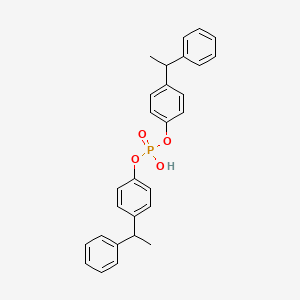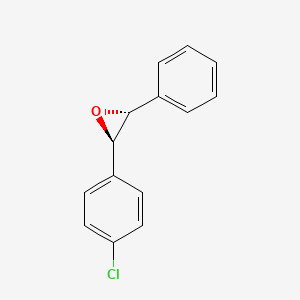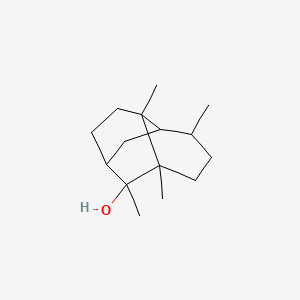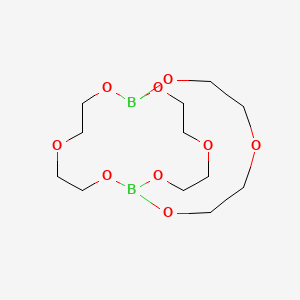
2,5,8,10,13,16,17,20,23-Nonaoxa-1,9-diborabicyclo(7.7.7)tricosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,8,10,13,16,17,20,23-NONAOXA-1,9-DIBORABICYCLO[777]TRICOSANE is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,10,13,16,17,20,23-NONAOXA-1,9-DIBORABICYCLO[7.7.7]TRICOSANE typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of boron and oxygen atoms through specific reagents and catalysts. Common reaction conditions include controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industrial standards.
化学反応の分析
Types of Reactions
2,5,8,10,13,16,17,20,23-NONAOXA-1,9-DIBORABICYCLO[7.7.7]TRICOSANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boron atoms to different oxidation states.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and the use of catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
2,5,8,10,13,16,17,20,23-NONAOXA-1,9-DIBORABICYCLO[7.7.7]TRICOSANE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: The compound’s properties make it useful in materials science, particularly in the development of advanced materials with specific chemical and physical properties.
作用機序
The mechanism by which 2,5,8,10,13,16,17,20,23-NONAOXA-1,9-DIBORABICYCLO[7.7.7]TRICOSANE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s boron atoms can form reversible covalent bonds with biological molecules, influencing their activity and function. Additionally, the oxygen atoms in the structure can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.
類似化合物との比較
Similar Compounds
2,5,8,10,13,16,17,20,23-NONAOXA-1,9-DIBORABICYCLO[7.7.7]TRICOSANE: shares similarities with other boron-containing bicyclic compounds, such as boronates and boronic acids.
Boronic Acids: These compounds also contain boron atoms and are widely used in organic synthesis and medicinal chemistry.
Boranes: Similar to the compound , boranes have boron-hydrogen bonds and are used in various chemical reactions.
Uniqueness
What sets 2,5,8,10,13,16,17,20,23-NONAOXA-1,9-DIBORABICYCLO[7.7.7]TRICOSANE apart is its specific arrangement of boron and oxygen atoms within a bicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
85567-22-2 |
|---|---|
分子式 |
C12H24B2O9 |
分子量 |
333.9 g/mol |
IUPAC名 |
2,5,8,10,13,16,17,20,23-nonaoxa-1,9-diborabicyclo[7.7.7]tricosane |
InChI |
InChI=1S/C12H24B2O9/c1-7-18-13-20-9-3-16-5-11-22-14(19-8-2-15-1)23-12-6-17-4-10-21-13/h1-12H2 |
InChIキー |
VCTVWFJRWINKQY-UHFFFAOYSA-N |
正規SMILES |
B12OCCOCCOB(OCCOCCO1)OCCOCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


